molecular formula C12H18ClN3 B1478829 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)-2-methylpyrimidine CAS No. 2097957-94-1

4-Chloro-6-(2,6-dimethylpiperidin-1-yl)-2-methylpyrimidine

Cat. No.: B1478829
CAS No.: 2097957-94-1
M. Wt: 239.74 g/mol
InChI Key: QNDOFXNXHHUAJP-UHFFFAOYSA-N
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Description

4-Chloro-6-(2,6-dimethylpiperidin-1-yl)-2-methylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)-2-methylpyrimidine typically involves the reaction of 4-chloro-2-methylpyrimidine with 2,6-dimethylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(2,6-dimethylpiperidin-1-yl)-2-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxide.

    Reduction: Formation of the reduced pyrimidine derivative.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

4-Chloro-6-(2,6-dimethylpiperidin-1-yl)-2-methylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)-2-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine
  • 3-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyridazine

Uniqueness

4-Chloro-6-(2,6-dimethylpiperidin-1-yl)-2-methylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of a chloro group and a dimethylpiperidinyl moiety makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-chloro-6-(2,6-dimethylpiperidin-1-yl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3/c1-8-5-4-6-9(2)16(8)12-7-11(13)14-10(3)15-12/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDOFXNXHHUAJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C2=CC(=NC(=N2)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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